molecular formula C44H89N10O17P3S B12085172 tricosanoyl Coenzyme A (ammonium salt)

tricosanoyl Coenzyme A (ammonium salt)

Cat. No.: B12085172
M. Wt: 1155.2 g/mol
InChI Key: VWUVJQXOYHTDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tricosanoyl Coenzyme A (ammonium salt) involves its role as an acyl donor in enzymatic reactions. It interacts with specific enzymes, such as acyltransferases, to transfer the acyl group to target molecules. This process is essential for the synthesis of various lipids and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricosanoyl Coenzyme A (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with enzymes and its role in metabolic pathways. The specific length of the acyl chain can affect the efficiency and specificity of enzymatic reactions, making it a valuable tool in lipidomics and metabolic research .

Properties

Molecular Formula

C44H89N10O17P3S

Molecular Weight

1155.2 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3

InChI Key

VWUVJQXOYHTDCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.